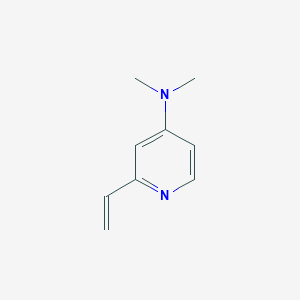
o-Desethyl sildenafil
Descripción general
Descripción
O-Desethyl Sildenafil is a metabolite of sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension . The chemical structure of this compound is characterized by the molecular formula C20H26N6O4S . This compound is formed through the metabolic process where sildenafil undergoes desethylation.
Aplicaciones Científicas De Investigación
O-Desethyl Sildenafil has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of O-Desethyl Sildenafil is similar to that of sildenafil. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells in the corpus cavernosum and pulmonary vasculature. This results in increased blood flow and improved erectile function or reduced pulmonary arterial pressure .
Similar Compounds:
Sildenafil: The parent compound, used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to sildenafil and vardenafil.
Uniqueness of this compound: this compound is unique in that it is a primary metabolite of sildenafil, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its study helps in understanding the overall efficacy and safety profile of sildenafil and related drugs .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
o-Desethyl Sildenafil, like sildenafil, is likely to interact with the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus carvenosum, as well as in the smooth muscle cells of vessel walls and the lung tissue .
Cellular Effects
It’s parent compound, sildenafil, has been shown to alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior . It is plausible that this compound may have similar effects.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of sildenafil. Sildenafil acts as a potent selective, reversible inhibitor of PDE5, the enzyme responsible for the hydrolysis of cGMP . This leads to an increase in the levels of cGMP, resulting in smooth muscle relaxation and increased blood flow.
Temporal Effects in Laboratory Settings
Studies on sildenafil have shown that after taking a dose, it will gradually decrease over a few hours . It can take about 24 hours for sildenafil to be completely removed from the body system .
Dosage Effects in Animal Models
Studies on sildenafil have shown its protective effects in animal models of ischemic colitis .
Metabolic Pathways
This compound is a metabolite of sildenafil, which suggests that it is part of the metabolic pathway of sildenafil
Transport and Distribution
Sildenafil is known to be distributed in the corpus cavernosum, vessel walls, and lung tissue .
Subcellular Localization
Given that sildenafil is known to act on the enzyme PDE5, which is found in the cytoplasm of cells , it is plausible that this compound may also be localized in the cytoplasm.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Desethyl Sildenafil typically involves the desethylation of sildenafil. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of acidic or basic conditions to facilitate the removal of the ethyl group from sildenafil .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where sildenafil is subjected to controlled desethylation processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: O-Desethyl Sildenafil can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Propiedades
IUPAC Name |
5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJUPYNXDNXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347623 | |
| Record name | O-Desethyl sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139755-91-2 | |
| Record name | o-Desethyl sildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desethyl sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139755-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-DESETHYL SILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TEH1FB1FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




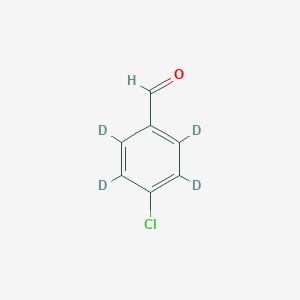
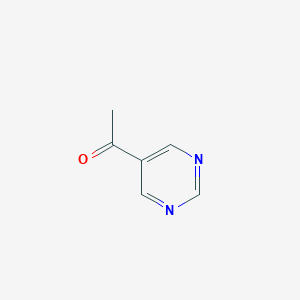
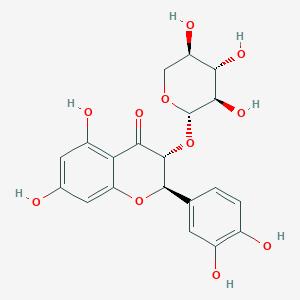
![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
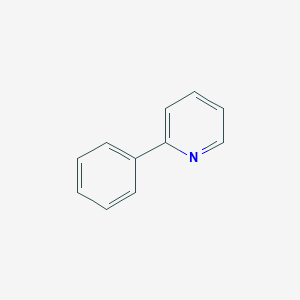

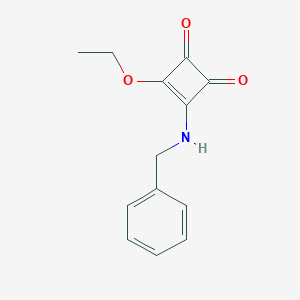


![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)

